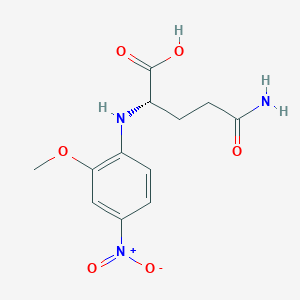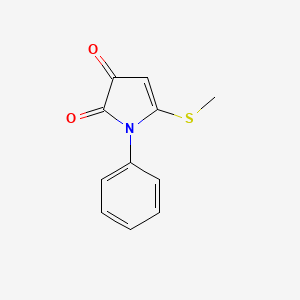
Benzene, 1,1'-(1,2-propadiene-1,3-diyl)bis[4-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is an organic compound characterized by the presence of two benzene rings connected by a propadiene bridge, with bromine atoms attached to the fourth position of each benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] typically involves the reaction of 4-bromobenzyl chloride with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the propargyl group, forming the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons with the bromine atoms replaced by hydrogen.
Substitution: Compounds with various functional groups replacing the bromine atoms.
科学研究应用
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The propadiene bridge allows for flexibility in the molecule, enabling it to interact with various biological targets. Pathways involved in its mechanism of action include the formation of reactive intermediates that can modify cellular components .
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a propanediyl bridge instead of a propadiene bridge.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne bridge, providing different electronic properties.
Uniqueness
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is unique due to its propadiene bridge, which imparts distinct electronic and steric properties. This structural feature allows for unique reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
144345-78-8 |
|---|---|
分子式 |
C15H10Br2 |
分子量 |
350.05 g/mol |
InChI |
InChI=1S/C15H10Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h2-11H |
InChI 键 |
BXHKLILQPVXGMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C=CC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)



